molecular formula C17H24N2O2 B2672623 N1-cyclopentyl-N2-(4-phenylbutan-2-yl)oxalamide CAS No. 941998-28-3

N1-cyclopentyl-N2-(4-phenylbutan-2-yl)oxalamide

Cat. No.: B2672623
CAS No.: 941998-28-3
M. Wt: 288.391
InChI Key: TVTODKUWMFTZIF-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(4-phenylbutan-2-yl)oxalamide is a useful research compound. Its molecular formula is C17H24N2O2 and its molecular weight is 288.391. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies

A novel synthetic approach for producing di- and mono-oxalamides, including compounds structurally related to N1-cyclopentyl-N2-(4-phenylbutan-2-yl)oxalamide, has been developed. This method leverages the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, highlighting a high-yield, operationally simple procedure for generating both anthranilic acid derivatives and oxalamides, which are crucial intermediates in pharmaceuticals and agrochemicals (Mamedov et al., 2016).

Biological Activities

The investigation into polyamine catabolism, particularly focusing on polyamine analogues like CPENSpm, reveals its role in inducing programmed cell death (PCD) through oxidative stress mechanisms in sensitive cell types. This research underscores the potential therapeutic applications of polyamine analogues in developing new antitumor agents (Ha et al., 1997).

Material Sciences

The crystallization behavior of poly(l-lactic acid) (PLLA) using soluble-type nucleators, such as N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), demonstrates significant implications for material sciences. This research shows how thermal history and shear flow affect the crystallization process of PLLA/OXA, offering insights into manufacturing processes for biodegradable polymers with enhanced mechanical properties (Shen et al., 2016).

Anticonvulsant and Neuroprotective Effects

N-(Substituted benzothiazol-2-yl)amide derivatives, structurally related to this compound, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. This research highlights the therapeutic potential of these compounds in treating epilepsy and protecting against neuronal damage (Hassan et al., 2012).

Pharmacokinetics of Oxazaphosphorines

Research into the metabolism and pharmacokinetics of oxazaphosphorines, including cyclophosphamide and ifosfamide, underscores the importance of understanding the metabolic pathways for optimizing therapeutic efficacy and minimizing toxicity in cancer treatment (Boddy & Yule, 2000).

Properties

IUPAC Name

N-cyclopentyl-N'-(4-phenylbutan-2-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-13(11-12-14-7-3-2-4-8-14)18-16(20)17(21)19-15-9-5-6-10-15/h2-4,7-8,13,15H,5-6,9-12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTODKUWMFTZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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